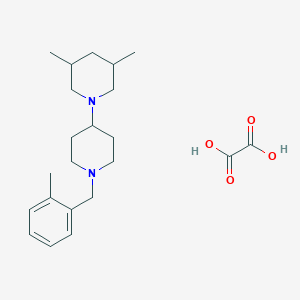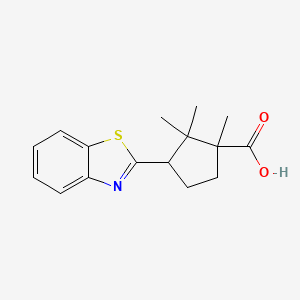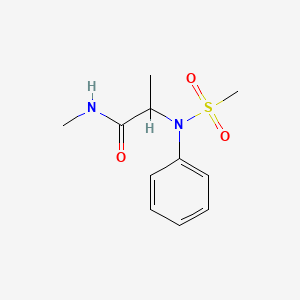
2-pyridinyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride
Übersicht
Beschreibung
2-pyridinyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride, also known as PBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBH is a heterocyclic compound that contains a pyridine ring and a benzodioxine ring, which makes it a unique chemical structure with diverse applications.
Wirkmechanismus
The mechanism of action of 2-pyridinyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the caspase pathway, and the NF-κB pathway. This compound also acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Inducing apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
2. Reducing oxidative stress and protecting cells from oxidative damage.
3. Reducing inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
2-pyridinyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride has several advantages for lab experiments, including its potent anticancer, antioxidant, and anti-inflammatory activities. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 2-pyridinyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride, including:
1. Developing new synthesis methods for this compound that are more efficient and cost-effective.
2. Studying the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration routes.
3. Investigating the potential applications of this compound in the treatment of other diseases, including diabetes and cardiovascular diseases.
4. Developing new analogs of this compound with improved pharmacological properties and lower toxicity.
Conclusion:
This compound is a unique chemical compound with diverse applications in scientific research. It has potent anticancer, antioxidant, and anti-inflammatory activities, which make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2-pyridinyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride has been widely used in scientific research for various applications, including:
1. Anticancer activity: this compound has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
2. Antioxidant activity: this compound has been shown to have potent antioxidant activity, which makes it useful in protecting cells from oxidative stress and reducing the risk of various diseases, including cancer, diabetes, and cardiovascular diseases.
3. Anti-inflammatory activity: this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB pathway.
Eigenschaften
IUPAC Name |
pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4.ClH/c16-14(19-13-7-3-4-8-15-13)12-9-17-10-5-1-2-6-11(10)18-12;/h1-8,12H,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQCPHJRYICPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)OC3=CC=CC=N3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3973121.png)
![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3973134.png)
![4-(5-chloro-2-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3973143.png)



![17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3973171.png)
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3973173.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide](/img/structure/B3973175.png)

![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3973187.png)

![1-[1-(2-thienylcarbonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973204.png)
![4-(4,5-dimethyl-2-nitrophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3973208.png)